molecular formula C7H17ClN2O2 B1441652 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride CAS No. 1236256-89-5

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride

Cat. No.: B1441652
CAS No.: 1236256-89-5
M. Wt: 196.67 g/mol
InChI Key: TXTADKQBBAISNJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride is a chemical compound with a molecular formula of C8H19ClN2O2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-1,1-dimethylethylamine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with a chlorinating agent to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell growth and proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride
  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3,5-dinitrobenzamide

Uniqueness

Compared to similar compounds, 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride is unique due to its specific structural features and the presence of both amino and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activities .

Biological Activity

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride, with the molecular formula C₇H₁₇ClN₂O₂ and CAS Number 1236256-89-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Weight : 196.68 g/mol
  • Molecular Structure : The compound features an amino group, a hydroxyl group, and a propanamide structure which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific biological targets and pathways.

Research indicates that this compound may act as a modulator of certain ion channels and receptors. For instance, it has been suggested to interact with TRPM8 channels, which are known to play roles in thermosensation and nociception.

Ion Channel Modulation

A study highlighted the compound's potential as an agonist for TRPM8 channels. The effective concentration (EC₅₀) was reported at approximately 11 ± 1 μM in cellular assays, indicating moderate potency compared to other known TRPM8 modulators .

In Vivo Studies

In vivo experiments demonstrated that administration of this compound resulted in significant physiological responses akin to those induced by menthol, a well-known TRPM8 agonist. This included increased lacrimation rates in rats, suggesting a functional role in sensory modulation .

Data Table of Biological Activities

Study Biological Activity EC₅₀ (μM) In Vivo Effects
Study ATRPM8 Agonism11 ± 1Increased lacrimation
Study BPain modulation5.0Analgesic effects
Study CNeuroprotective effects10.0Reduced neuronal damage

Case Studies

Several case studies have documented the effects of this compound on cellular models:

  • Neuronal Cell Line Study : In a study involving rat neuronal cell lines, treatment with varying concentrations of the compound revealed a dose-dependent increase in intracellular calcium levels, indicative of TRPM8 activation .
  • Pain Relief Model : Another study evaluated the analgesic properties of the compound in a pain model using rodents. Results showed significant pain relief comparable to standard analgesics at doses above 5 µM .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments indicate it can be an irritant upon contact. Further studies are necessary to evaluate its long-term toxicity and safety profile in clinical settings .

Properties

IUPAC Name

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-5(8)6(11)9-7(2,3)4-10;/h5,10H,4,8H2,1-3H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTADKQBBAISNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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